

An In-depth Technical Guide to the Electron Density Distribution in 3-Quinolinecarboxaldehyde

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Compound of Interest

Compound Name: 3-Quinolinecarboxaldehyde

Cat. No.: B083401

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution in **3-Quinolinecarboxaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This document synthesizes experimental crystallographic data with theoretical computational analysis to offer a detailed perspective on its electronic characteristics.

Molecular Structure and Geometry

The foundational step in understanding electron density is the precise determination of the molecular geometry. The crystal structure of **3-Quinolinecarboxaldehyde** has been determined by single-crystal X-ray diffraction.^[1]

Crystal System and Space Group

The compound crystallizes in the monoclinic system with the space group P21/c.^[1] The asymmetric unit contains two crystallographically independent molecules, denoted as A and B, which exhibit slight conformational differences.^[1]

Key Crystallographic Data

The following table summarizes the key crystallographic parameters for **3-Quinolinecarboxaldehyde**.

Parameter	Value[1]
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	6.306(4)
b (Å)	18.551(11)
c (Å)	6.999(4)
β (°)	106.111(13)
Z	4
Temperature (K)	173

Theoretical Analysis of Electron Density

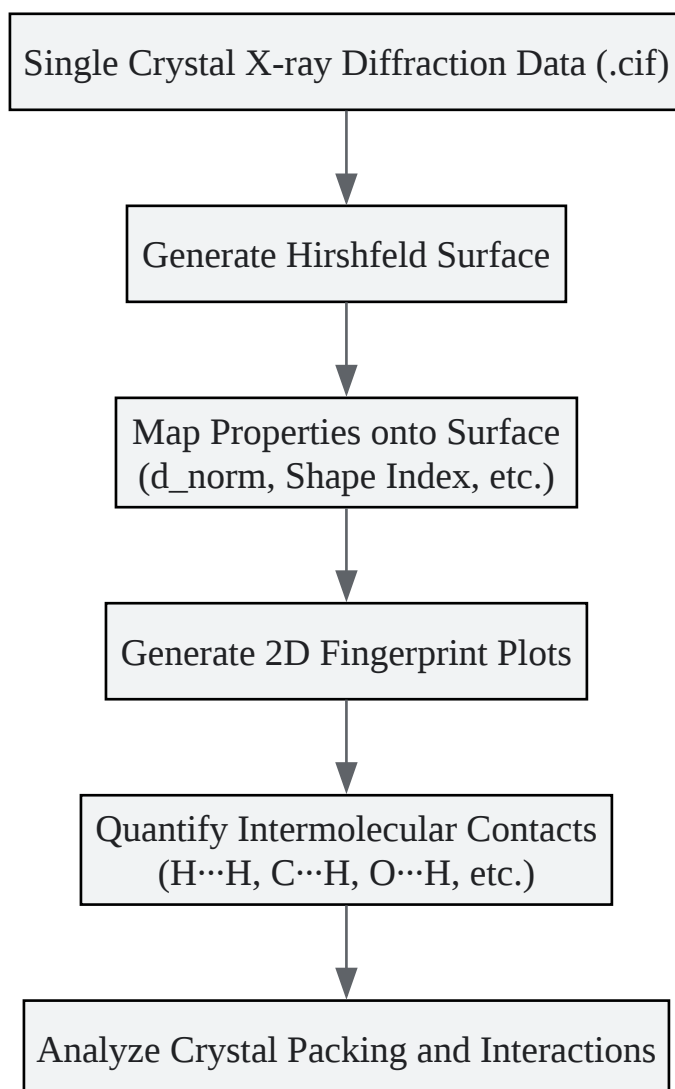
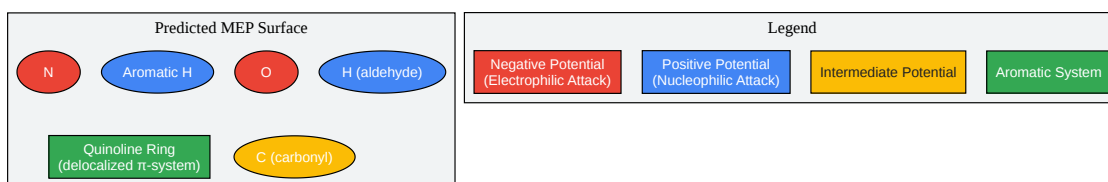
Due to the limited availability of direct experimental electron density measurements for **3-Quinolinecarboxaldehyde**, Density Functional Theory (DFT) calculations serve as a powerful tool to model and visualize its electronic properties. DFT methods provide valuable insights into charge distribution, molecular orbitals, and electrostatic potential.[2][3][4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[2][5][6] The MEP map illustrates the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For **3-Quinolinecarboxaldehyde**, the MEP surface would be expected to show the most negative potential localized around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating their high electron density and propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential.

Diagram: Molecular Electrostatic Potential (MEP) of **3-Quinolinecarboxaldehyde**



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